
(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide
Overview
Description
(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is a chemical compound with the molecular formula C14H16N2O·HBr. It is commonly used in pharmaceutical research and chemical synthesis due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide typically involves the reaction of 2-methoxybenzylamine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine compound. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. Notably, it can undergo oxidation, reduction, and nucleophilic substitution reactions:
- Oxidation: Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction: Can be reduced to secondary or tertiary amines with lithium aluminum hydride.
- Substitution: Engages in nucleophilic substitution reactions at the pyridine ring under basic conditions.
Biological Research
Potential Biological Activities
Research indicates that (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide exhibits potential biological activities, particularly in antimicrobial and anticancer contexts:
- Antimicrobial Properties: Preliminary studies suggest that the compound may inhibit the growth of various pathogens.
- Anticancer Activity: Investigations into its effects on cancer cell lines reveal promising results, indicating potential as a therapeutic agent.
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity, suggesting its potential as a lead compound in drug development. The mechanism of action appears to involve modulation of specific molecular targets related to cell proliferation and apoptosis.
Medicinal Chemistry
Therapeutic Applications
The compound is being explored for its therapeutic applications in drug development. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacological contexts:
- Drug Development: It is being evaluated for its efficacy as a lead compound in developing new medications targeting specific diseases.
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and intermediates. Its reactivity and structural properties make it suitable for producing various chemical products.
Mechanism of Action
The mechanism of action of (2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxybenzyl)amine: A simpler analog without the pyridine moiety.
(2-Pyridinylmethyl)amine: Lacks the methoxybenzyl group.
(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride: Similar structure but with a different counterion.
Uniqueness
(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is unique due to the presence of both the methoxybenzyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Biological Activity
(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine; hydrobromide
- Molecular Formula: C14H16N2O·HBr
- CAS Number: 1609403-53-3
The compound features a methoxybenzyl group and a pyridinylmethyl moiety, which contribute to its unique biological activity. The presence of these functional groups allows for various chemical interactions, making it a versatile candidate for drug development.
Synthesis
The synthesis of this compound typically involves the following steps:
- Reaction of 2-methoxybenzylamine with 2-pyridinecarboxaldehyde under reducing conditions.
- Use of sodium borohydride as a reducing agent to form the amine.
- Formation of the hydrobromide salt by treating the amine with hydrobromic acid.
This synthetic route can be optimized for yield and purity in both laboratory and industrial settings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Properties: Preliminary studies suggest efficacy against various bacterial strains.
- Anticancer Activity: Investigations into its potential as an anticancer agent have shown that it may inhibit tumor cell proliferation in vitro.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli | |
Anticancer | Inhibits breast cancer cells | |
Enzyme Inhibition | Modulates metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, suggesting potential for development as a new antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that the compound could reduce cell viability significantly. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as an anticancer therapeutic.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.BrH/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13;/h2-9,15H,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBZYCUWPRRWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=N2.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-53-3 | |
Record name | 2-Pyridinemethanamine, N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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